molecular formula C8H7ClN4O3 B2681474 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 312590-64-0

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B2681474
CAS No.: 312590-64-0
M. Wt: 242.62
InChI Key: MSRYQKMMUXBSRT-UHFFFAOYSA-N
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Description

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is an organic compound that belongs to the benzoxadiazole family. This compound is known for its unique structural features, which include a chloro group, a nitro group, and a dimethylamine group attached to a benzoxadiazole ring. It is used in various scientific research applications due to its fluorescent properties and reactivity with amines and thiol compounds.

Scientific Research Applications

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is widely used in scientific research due to its fluorescent properties. It is used as a fluorescent probe for detecting amines and thiol compounds in various biological and chemical assays. The compound is also employed in the synthesis of fluorescent dyes and markers for labeling biomolecules such as proteins and nucleic acids. Additionally, it is used in the development of sensors for detecting environmental pollutants and in the study of enzyme kinetics.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS will provide comprehensive information about handling, storage, and disposal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps:

    Nitration: The process begins with the nitration of 2-amino-5-chlorobenzoxadiazole to introduce the nitro group.

    Dimethylation: The nitro compound is then subjected to dimethylation using dimethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Formation of various substituted benzoxadiazole derivatives.

    Reduction: Formation of 7-chloro-N,N-dimethyl-4-amino-2,1,3-benzoxadiazol-5-amine.

    Oxidation: Formation of oxidized benzoxadiazole derivatives.

Mechanism of Action

The mechanism of action of 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with amines and thiol groups. The compound forms highly fluorescent derivatives upon reaction with these groups, which can be detected using fluorescence spectroscopy. The molecular targets include amino acids, peptides, and proteins, where the compound binds to the amino or thiol groups, resulting in a fluorescent signal.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-7-nitro-2,1,3-benzoxadiazole: Similar structure but lacks the dimethylamine group.

    7-chloro-4-nitro-2,1,3-benzoxadiazole: Similar structure but lacks the N,N-dimethyl group.

    4-nitro-2,1,3-benzoxadiazole: Lacks both the chloro and dimethylamine groups.

Uniqueness

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both the chloro and dimethylamine groups, which enhance its reactivity and fluorescent properties. This makes it a valuable compound for various applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O3/c1-12(2)5-3-4(9)6-7(11-16-10-6)8(5)13(14)15/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYQKMMUXBSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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